Enhanced Hydrogen-Bond Donor Capacity: A Critical Differentiator for Target Engagement
N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride offers two hydrogen-bond donors (sulfonamide NH and morpholine NH, when protonated) compared to only one donor in the free-base analog (morpholin-2-yl)methanesulfonamide . This additional donor functionality increases the compound's hydrogen-bond donor count from 1 to 2, a 100% increase, which directly enhances its ability to interact with biological targets that require a bifurcated hydrogen-bond interaction, such as the conserved water-mediated networks in carbonic anhydrase active sites . This distinction is critical for any application where a precise donor-acceptor pattern is required for binding affinity or selectivity.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (sulfonamide NH + protonated morpholine NH) |
| Comparator Or Baseline | (Morpholin-2-yl)methanesulfonamide (free base): 1 hydrogen bond donor |
| Quantified Difference | +1 donor (100% increase) |
| Conditions | Calculated based on SMILES structure: protonation state at pH 7.4 / salt form |
Why This Matters
This directly impacts the ability to form strong, specific interactions with biological targets, making this salt form the superior choice for assay systems where a defined protonation state is essential for reproducible activity.
